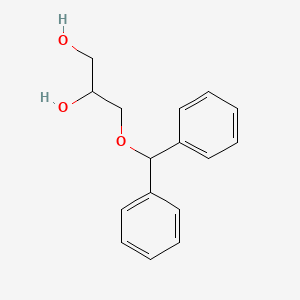

3-(benzyhdryloxy) propane-1,2-diol

説明

Contextualization within Glycerol (B35011) Ether Chemistry and its Broader Significance in Synthetic Methodologies

Glycerol ethers are a broad class of compounds that have found applications in various fields, including pharmaceuticals and materials science. The synthesis of these ethers, particularly the selective functionalization of glycerol's three hydroxyl groups, represents a significant challenge and a vibrant area of research in synthetic chemistry. The methodologies developed for glycerol ether synthesis are often bench-marked for their efficiency, selectivity, and adherence to the principles of green chemistry.

The introduction of a benzhydryl group to the glycerol backbone, as seen in 3-(benzhydryloxy)propane-1,2-diol, serves as a prime example of the strategic use of protecting groups in organic synthesis. The benzhydryl group is known for its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, hydrogenolytic conditions. This allows for the selective manipulation of the remaining hydroxyl groups in the molecule, opening up pathways to complex, selectively functionalized glycerol derivatives.

The study of 3-(benzhydryloxy)propane-1,2-diol and its synthesis contributes to the broader understanding of regioselective reactions on polyol substrates. Achieving selectivity for the primary versus the secondary hydroxyl group of glycerol is a key challenge, and the synthesis of the target molecule, which is substituted at a primary position, provides a case study for methodologies aimed at achieving this control. A common strategy to achieve such regioselectivity involves the use of a protected form of glycerol, such as solketal (B138546) ((R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol), which masks the 1,2-diol functionality and leaves the primary hydroxyl group at the 3-position available for etherification.

Furthermore, 3-(benzhydryloxy)propane-1,2-diol is recognized in the pharmaceutical industry as "Diphenhydramine Related Compound B" synzeal.comveeprho.comglppharmastandards.comaquigenbio.com. This highlights its importance as a potential impurity or metabolite of the widely used antihistamine, diphenhydramine, necessitating its synthesis and characterization for analytical and quality control purposes.

Historical Overview of Related Benzylic and Glycol Ether Synthesis Research

The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being one of the most fundamental and enduring methods bartleby.comwikipedia.orgbyjus.combritannica.commasterorganicchemistry.com. This reaction, which involves the coupling of an alkoxide with an alkyl halide via an SN2 mechanism, laid the groundwork for the preparation of a vast array of ethers, including those of polyols like glycerol.

Historically, the synthesis of benzylic and other bulky ethers of polyols has been fraught with challenges such as low yields, lack of regioselectivity, and the formation of side products due to competing elimination reactions. Early research in glycol ether synthesis was largely driven by their utility as solvents and surfactants. The development of more sophisticated synthetic methods, including the use of protecting groups and advanced catalytic systems, has enabled greater control over the synthesis of complex glycol ethers.

The selective benzylation and, by extension, benzhydrylation of polyols has been a subject of ongoing research. The development of methods for the regioselective synthesis of 1-O-substituted glycerols is a testament to the progress in this field rsc.org. These methods often employ strategies to differentiate between the primary and secondary hydroxyl groups of glycerol, either through temporary protection or by exploiting the inherent differences in their reactivity.

Rationale for Investigating 3-(Benzhydryloxy)propane-1,2-diol: Unexplored Synthetic Avenues and Mechanistic Insights

The investigation of 3-(benzhydryloxy)propane-1,2-diol is driven by several key factors. From a synthetic perspective, it serves as a valuable building block for the creation of more complex molecules. The presence of two free hydroxyl groups allows for further functionalization, leading to a diverse range of derivatives with potential applications in various areas of chemistry. The bulky benzhydryl group can also impart specific conformational properties to the resulting molecules, which can be of interest in the design of molecules with specific shapes and functionalities.

From a mechanistic standpoint, the synthesis of 3-(benzhydryloxy)propane-1,2-diol provides a model system for studying the intricacies of etherification reactions involving sterically hindered electrophiles. The reaction likely proceeds through an SN2 mechanism, and studying the kinetics and stereochemistry of this reaction can provide valuable insights into the factors that govern the reactivity of polyols. The formation of a carbocation intermediate during the formation of benzhydryl ethers has been supported by mechanistic studies of related reactions synzeal.com.

Furthermore, the availability of both enantiomers of this chiral molecule allows for the exploration of stereoselective synthesis and the study of the chiroptical properties of its derivatives.

Scope and Objectives of Academic Inquiry into 3-(Benzhydryloxy)propane-1,2-diol

The primary objectives of academic inquiry into 3-(benzhydryloxy)propane-1,2-diol encompass several key areas:

Development of Efficient and Regioselective Synthetic Routes: A major focus is on the development of high-yielding and selective methods for the synthesis of 3-(benzhydryloxy)propane-1,2-diol. This includes the exploration of various starting materials, catalysts, and reaction conditions to optimize the etherification process.

Detailed Spectroscopic and Structural Characterization: A thorough characterization of the molecule using modern analytical techniques is essential. This includes obtaining and interpreting data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Exploration of its Utility as a Synthetic Intermediate: Investigating the reactivity of the remaining hydroxyl groups in 3-(benzhydryloxy)propane-1,2-diol to synthesize novel and complex molecules is a key area of research. This includes its use as a chiral building block in asymmetric synthesis.

Theoretical and Computational Studies: Computational modeling and theoretical calculations can provide a deeper understanding of the molecule's electronic structure, conformational preferences, and reaction mechanisms. Molecular dynamics simulations of glycerol and its derivatives are being used to study their properties at a molecular level osti.govnih.gov.

Research Findings and Data

While specific, in-depth research articles solely dedicated to 3-(benzhydryloxy)propane-1,2-diol are not abundant in publicly accessible literature, its identity as a pharmaceutical-related compound means that its synthesis and characterization are well-established within the industry. High-quality reference standards are available, and with them, detailed analytical data.

Below are tables summarizing the kind of data that would be expected from a full characterization of this compound, based on information for related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of 3-(Benzhydryloxy)propane-1,2-diol

| Property | Value |

| CAS Number | 19574-66-4 |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Expected to be a solid or viscous oil |

| Solubility | Soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for 3-(Benzhydryloxy)propane-1,2-diol

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the propane-1,2-diol backbone. |

| ¹³C NMR | Resonances for the aromatic carbons, the methine carbon of the benzhydryl group, and the three carbons of the propane-1,2-diol moiety. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) | Absorption bands characteristic of hydroxyl (O-H) stretching, C-O ether stretching, and aromatic C-H stretching. |

Structure

3D Structure

特性

IUPAC Name |

3-benzhydryloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNUSCYDHBEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzhydryloxy Propane 1,2 Diol

Retrosynthetic Analysis and Strategic Disconnections for 3-(Benzhydryloxy)propane-1,2-diol

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-(benzhydryloxy)propane-1,2-diol, the most logical disconnection is at the ether linkage, as this is a common and reliable bond to form.

The primary disconnection breaks the C-O bond of the ether, leading to two key fragments: a benzhydryl cation or an equivalent electrophile, and a propane-1,2-diol-derived nucleophile. This approach suggests a convergent synthesis where two main building blocks are prepared separately and then combined in a final key step.

Key Precursors and Building Blocks in the Synthesis of 3-(Benzhydryloxy)propane-1,2-diol

The retrosynthetic disconnection points directly to the essential starting materials required for the synthesis of 3-(benzhydryloxy)propane-1,2-diol.

Benzhydryl Moiety Precursor : The benzhydryl group is typically introduced using an electrophilic source. The most common precursor is a benzhydryl halide , such as benzhydryl bromide or benzhydryl chloride. These compounds are effective alkylating agents in nucleophilic substitution reactions.

Propane-1,2-diol Backbone : The three-carbon diol backbone is derived from propane-1,2-diol or its protected analogues. sigmaaldrich.com Due to the presence of two hydroxyl groups (one primary, one secondary), selective functionalization can be a challenge. To achieve regioselective alkylation at the primary hydroxyl group, a common strategy involves the use of a protected form, such as (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) , which is derived from glycerol (B35011). nih.gov This protects the 1,2-diol functionality, leaving the primary hydroxyl group at position 3 (in the glycerol nomenclature) available for reaction.

The table below summarizes the key building blocks and their roles in the synthesis.

| Precursor/Building Block | Chemical Structure | Role in Synthesis |

| Benzhydryl Bromide | (C₆H₅)₂CHBr | Electrophile; source of the benzhydryl group. |

| Propane-1,2-diol | CH₃CH(OH)CH₂OH | Nucleophile; provides the propane-1,2-diol backbone. |

| Solketal (B138546) (Isopropylideneglycerol) | C₆H₁₂O₃ | Protected diol; allows for regioselective etherification at the primary hydroxyl position. |

Methodologies for Installing the Benzhydryloxy Moiety

The formation of the benzhydryl ether bond is the pivotal step in the synthesis. The bulky nature of the benzhydryl group can be advantageous for certain applications, such as in enantioselective syntheses or as a protecting group. yale.edu

The most prevalent method for this transformation is the Williamson ether synthesis . youtube.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction. youtube.com

Alternative methods, such as microwave-assisted synthesis in protic ionic liquids, have also been explored for the formation of benzhydryl ethers, sometimes offering faster reaction times. yale.edu

Strategies for Propane-1,2-diol Backbone Construction and Functionalization

The propane-1,2-diol backbone can be sourced directly or constructed from other simple molecules. For instance, (R)-3-chloro-1,2-propanediol can be synthesized from (R)-epichlorohydrin. chemicalbook.com This chiral building block can then be used to introduce the diol moiety with a defined stereochemistry.

A key strategic consideration is achieving regioselectivity. Direct reaction of propane-1,2-diol with a benzhydryl halide would likely yield a mixture of products, with etherification occurring at both the primary and secondary hydroxyl groups, as well as potential di-alkylation. To circumvent this, protection-deprotection strategies are employed.

Protection : The use of solketal masks the adjacent hydroxyl groups, leaving only the terminal primary alcohol free to react. nih.gov This is a highly effective strategy for directing the benzhydryl group to the desired position.

Reaction : The free primary hydroxyl group of solketal is deprotonated with a strong base, and the resulting alkoxide reacts with the benzhydryl halide.

Deprotection : The acetal (B89532) protecting group is then removed under acidic conditions to reveal the 1,2-diol functionality, yielding the final product. nih.gov

Classical and Modern Synthetic Approaches to 3-(Benzhydryloxy)propane-1,2-diol

The synthesis of 3-(benzhydryloxy)propane-1,2-diol is predominantly achieved through well-established etherification protocols, with the Williamson ether synthesis being the classical and most reliable approach.

Etherification Reactions in the Formation of the Benzhydryl Ether Linkage

The formation of the ether linkage is the critical bond-forming event. The Williamson ether synthesis provides a robust and versatile route to this class of compounds.

The core of the synthesis is a nucleophilic substitution reaction. In this context, it is an S_N2 reaction between the alkoxide of a propane-1,2-diol derivative and a benzhydryl halide. youtube.com

The reaction proceeds as follows:

Deprotonation : A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the primary hydroxyl group of the protected propane-1,2-diol derivative (e.g., solketal). nih.gov This generates a potent nucleophile, the corresponding alkoxide.

Nucleophilic Attack : The alkoxide attacks the electrophilic carbon of the benzhydryl halide, displacing the halide leaving group. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the S_N2 mechanism. nih.gov

Work-up and Deprotection : After the reaction is complete, an aqueous work-up is performed. If a protecting group was used, a final deprotection step, usually involving acid-catalyzed hydrolysis, is required to yield 3-(benzhydryloxy)propane-1,2-diol. nih.gov

The table below outlines a typical reaction scheme based on analogous syntheses.

| Step | Reagents & Conditions | Purpose |

| Deprotonation | Solketal, Sodium Hydride (NaH) | Generation of the nucleophilic alkoxide. |

| Solvent: Dry DMF or THF | Provides a suitable medium for the S_N2 reaction. | |

| Etherification | Benzhydryl Bromide | Electrophile for the S_N2 reaction. |

| Temperature: Room Temperature to mild heating | To drive the reaction to completion. | |

| Deprotection | Aqueous Acid (e.g., HCl, Acetic Acid) | Removal of the acetal protecting group to reveal the diol. |

This systematic approach, grounded in fundamental principles of retrosynthesis and reaction mechanisms, allows for the efficient and controlled synthesis of 3-(benzhydryloxy)propane-1,2-diol.

Condensation Reactions with Benzhydrol Derivatives

The primary method for constructing the ether linkage in 3-(benzhydryloxy)propane-1,2-diol is through condensation reactions, most notably the Williamson ether synthesis. byjus.comwikipedia.org This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 3-(benzhydryloxy)propane-1,2-diol, the reaction pathway involves an alkoxide derived from a propane-1,2,3-triol (B13761041) (glycerol) backbone and a benzhydryl halide.

The general mechanism proceeds via an SN2 pathway, where an alkoxide ion attacks the electrophilic carbon of the benzhydryl halide, displacing the halide and forming the characteristic ether bond. wikipedia.org The alkoxide is typically generated in situ by treating the alcohol with a strong base.

Key Reactants for Williamson Ether Synthesis:

| Nucleophile (from Alcohol) | Electrophile (Benzhydryl Derivative) | Base | Typical Solvent |

| Glycerol | Benzhydryl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) |

| Glycerol | Benzhydryl bromide | Potassium hydroxide (B78521) (KOH) | Dimethylformamide (DMF) |

| Sodium glyceroxide | Benzhydryl chloride | (pre-formed) | Acetonitrile (B52724) |

Due to the three hydroxyl groups on glycerol, direct reaction often leads to a mixture of products. To achieve selectivity for the primary hydroxyl group, chemo- and regioselective strategies, such as the use of protecting groups, are essential.

Stereoselective Synthesis of Chiral 3-(Benzhydryloxy)propane-1,2-diol Enantiomers

The central carbon of the propane-1,2-diol moiety in 3-(benzhydryloxy)propane-1,2-diol is a stereocenter. Therefore, the synthesis of enantiomerically pure forms, (R)- and (S)-3-(benzhydryloxy)propane-1,2-diol, requires stereoselective methods.

Chiral Pool Approaches Utilizing Stereogenic Propane-1,2-diol Precursors

A highly effective strategy for obtaining enantiomerically pure products is the chiral pool approach, which utilizes readily available chiral starting materials. bldpharm.com For the synthesis of chiral 3-(benzhydryloxy)propane-1,2-diol, common precursors include (R)- and (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) or (R)- and (S)-glycidol, both of which are derived from glycerol.

The synthesis pathway using solketal involves:

Deprotonation: The free primary hydroxyl group of (R)- or (S)-solketal is deprotonated with a base like sodium hydride.

Alkylation: The resulting alkoxide is reacted with a benzhydryl halide (e.g., benzhydryl bromide) in a Williamson ether synthesis.

Deprotection: The isopropylidene protecting group is removed under mild acidic conditions to reveal the 1,2-diol, yielding the desired chiral enantiomer of 3-(benzhydryloxy)propane-1,2-diol.

This method preserves the stereochemistry of the starting material, providing a reliable route to the target enantiomer.

Asymmetric Catalysis in the Introduction of Chirality

Asymmetric catalysis introduces chirality into a prochiral substrate through the use of a chiral catalyst. While specific examples for 3-(benzhydryloxy)propane-1,2-diol are not prevalent, established catalytic methods could be adapted. One potential route is the catalytic asymmetric dihydroxylation of allyl benzhydryl ether. This reaction, using catalysts like those based on osmium with chiral ligands, would create the two hydroxyl groups across the double bond, with the stereochemistry being directed by the chiral catalyst.

Another approach involves the asymmetric ring-opening of a prochiral epoxide with benzhydrol, catalyzed by a chiral Lewis acid or base, to install the benzhydryloxy group and one of the hydroxyl groups with specific stereocontrol.

Kinetic Resolution Techniques for Enantiomeric Separation

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, often an enzyme. nih.gov For racemic 3-(benzhydryloxy)propane-1,2-diol, enzymatic kinetic resolution is a viable strategy.

A common approach is the lipase-catalyzed acylation of the diol in an organic solvent. The lipase (B570770) will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer largely unreacted.

Example of Kinetic Resolution via Acylation:

| Substrate | Chiral Catalyst | Acyl Donor | Result |

| Racemic 3-(benzhydryloxy)propane-1,2-diol | Lipase (e.g., from Pseudomonas cepacia) | Vinyl acetate | (R)-monoacetate + unreacted (S)-diol |

| Racemic 3-(benzhydryloxy)propane-1,2-diol | Lipase (e.g., from Candida antarctica) | Isopropenyl acetate | (S)-monoacetate + unreacted (R)-diol |

The acylated and unreacted enantiomers can then be separated using standard chromatographic techniques. The ester can be subsequently hydrolyzed to afford the second enantiomer of the diol in high enantiomeric purity.

Chemo- and Regioselective Considerations in the Synthesis of 3-(Benzhydryloxy)propane-1,2-diol

When starting from glycerol, controlling the site of reaction is crucial to avoid the formation of undesired isomers. The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group due to less steric hindrance. However, achieving high selectivity often requires strategic use of protecting groups.

Control of Reaction Site Specificity in Etherification

The selective synthesis of 3-(benzhydryloxy)propane-1,2-diol from glycerol presents a notable challenge due to the presence of two primary and one secondary hydroxyl group in the glycerol molecule. Achieving high regioselectivity for the primary hydroxyl group is crucial to avoid the formation of isomeric byproducts.

The etherification of glycerol is an acid-catalyzed reaction that can lead to the formation of mono-, di-, and tri-substituted ethers. vurup.sk The primary hydroxyl groups of glycerol are generally more reactive and sterically favored for etherification compared to the secondary hydroxyl group. vurup.sk In the case of bulky etherifying agents like a benzhydryl group, steric hindrance further promotes reaction at the primary positions. vurup.sk

Protecting groups play a vital role in directing the reaction to the desired hydroxyl group. wikipedia.orgorganic-chemistry.org By temporarily blocking the more reactive primary hydroxyl groups, the secondary hydroxyl can be targeted. Conversely, protecting the secondary hydroxyl group allows for selective etherification of the primary positions. Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.orgyoutube.com The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal (deprotection). wikipedia.orgorganic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective modification of multiple hydroxyl groups within the same molecule. wikipedia.orgorganic-chemistry.org

For instance, tin-mediated acylation has been utilized for the monoacylation of polyhydroxylated compounds, demonstrating a method for regioselective protection. nih.gov Another approach involves the use of bulky reagents, such as trityl and silyl groups, which preferentially react with the less sterically hindered primary hydroxyl groups. nih.gov

The etherification of glycerol with benzyl alcohol, a structurally related reaction, has been studied using various heterogeneous acid catalysts. plapiqui.edu.ar These studies often report the formation of 3-benzyloxy-1,2-propanediol as the major product, indicating a preference for reaction at the primary hydroxyl group. plapiqui.edu.arnih.gov

Emerging and Sustainable Methodologies for 3-(Benzhydryloxy)propane-1,2-diol Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. The synthesis of 3-(benzhydryloxy)propane-1,2-diol is no exception, with a growing focus on green chemistry principles, biocatalysis, flow chemistry, and metal-free catalytic systems.

Green chemistry principles are increasingly being integrated into the synthesis of glycerol ethers to minimize environmental impact. nih.govuni-rostock.de A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com For the synthesis of 3-(benzhydryloxy)propane-1,2-diol, addition reactions are generally preferred over substitution reactions as they inherently have a higher atom economy.

Solvent selection is another critical aspect of green synthetic design. nih.gov Traditional volatile organic solvents (VOCs) are often hazardous and contribute to environmental pollution. nih.gov Glycerol itself is considered a green solvent due to its low toxicity, high boiling point, and biodegradability. nih.govresearchgate.netmdpi.com The use of glycerol as a solvent in its own etherification can simplify the process and improve its environmental profile. rsc.org Deep eutectic solvents (DESs) based on glycerol have also emerged as sustainable solvent systems. rsc.org

The etherification of glycerol can be carried out under solvent-free conditions, which further enhances the green credentials of the process by eliminating the need for any solvent. mdpi.comresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. epa.gov Lipases, in particular, are widely used enzymes in organic synthesis. scielo.br They can catalyze esterification, transesterification, and alcoholysis reactions with high regioselectivity and enantioselectivity. scielo.brgoogle.com

The enzymatic synthesis of glycerol ethers can be achieved through the lipase-catalyzed reaction of glycerol with an appropriate alcohol or acyl donor. epa.govnih.gov Lipases typically show a preference for the primary hydroxyl groups of glycerol. epa.gov For example, lipase-catalyzed monoesterification of 1-O-hexadecyl-rac-glycerol has been demonstrated to yield a mixture of the 1- and 2-O-acyl derivatives. nih.gov The choice of solvent can significantly influence the reaction rate and equilibrium position in lipase-catalyzed reactions. nih.gov While lipase-catalyzed etherification of glycerol is a promising green approach, challenges such as enzyme stability and the need for organic solvents in some cases still need to be addressed. scielo.br

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. google.com This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.

The continuous synthesis of glycerol ethers can be achieved using packed-bed reactors containing a solid acid catalyst. google.com This setup allows for the continuous feeding of reactants and the removal of products, leading to a more efficient and controlled process. The etherification of glycerol with isobutylene (B52900) has been successfully demonstrated in a continuous flow system. unl.eduunl.edu The direct carbonation of bio-based glycidol (B123203) with CO2 has also been achieved under intensified flow conditions, showcasing the potential of this technology for producing glycerol derivatives. researchgate.net While specific examples for the continuous synthesis of 3-(benzhydryloxy)propane-1,2-diol are not extensively reported, the principles of flow chemistry are readily applicable to this process.

The use of metal-based catalysts in chemical synthesis can lead to concerns about metal contamination in the final product and environmental issues related to catalyst disposal. Consequently, there is a growing interest in developing metal-free and organocatalytic methods for chemical transformations.

The etherification of glycerol can be catalyzed by strong acids, such as p-toluenesulfonic acid (PTSA), which is a metal-free organocatalyst. mdpi.com Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst-15) and zeolites, also provide a metal-free alternative for glycerol etherification. vurup.sknih.govresearchgate.net These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, adding to the sustainability of the process. rsc.org The etherification of glycerol with benzyl alcohol has been successfully carried out using zirconia-based heterogeneous acid catalysts. mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly developing field in organic synthesis. While specific organocatalytic methods for the synthesis of 3-(benzhydryloxy)propane-1,2-diol are not yet widely reported, the principles of organocatalysis offer a promising avenue for the development of new, efficient, and environmentally friendly synthetic routes.

Computational Chemistry and Theoretical Modeling of 3 Benzhydryloxy Propane 1,2 Diol

Electronic Structure and Bonding Analysis of 3-(Benzhydryloxy)propane-1,2-diol

The arrangement of electrons and the nature of chemical bonds within 3-(benzhydryloxy)propane-1,2-diol are fundamental to understanding its properties. Theoretical calculations provide a framework for analyzing its molecular orbitals and the distribution of electron density.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. youtube.comyoutube.comyoutube.comyoutube.com For a molecule like 3-(benzhydryloxy)propane-1,2-diol, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the two phenyl rings and the oxygen atoms of the ether and diol functionalities. The π-systems of the benzene (B151609) rings contribute significantly to the HOMO, making these areas susceptible to electrophilic attack. The LUMO, conversely, is expected to be distributed over the aromatic rings, representing the area most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The electron density distribution, which can be visualized through electrostatic potential maps, would show a high concentration of negative charge (red regions) around the oxygen atoms due to their high electronegativity. The hydrogen atoms of the hydroxyl groups would exhibit a partial positive charge (blue regions), making them potential hydrogen bond donors.

Table 1: Hypothetical Molecular Orbital Energies for 3-(Benzhydryloxy)propane-1,2-diol

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding orbital associated with the phenyl groups |

| LUMO | -1.2 | Lowest unoccupied molecular orbital, primarily on the benzhydryl moiety |

| HOMO | -6.8 | Highest occupied molecular orbital, with significant contribution from the phenyl rings and oxygen lone pairs |

| HOMO-1 | -7.5 | Orbital associated with the propanediol (B1597323) moiety |

Note: This data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align more closely with classical chemical intuition. wikipedia.orgwisc.edu This analysis is particularly useful for quantifying the strength of interactions within and between molecules.

For 3-(benzhydryloxy)propane-1,2-diol, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding orbital or lone pair to an adjacent empty antibonding orbital. Key interactions would include:

π → π : Interactions between the filled π orbitals and empty π orbitals of the two phenyl rings, which are characteristic of aromatic systems.

NBO analysis can also quantify the stabilization energies associated with these interactions. The strength of these interactions provides insight into the molecule's electronic delocalization and preferred conformations.

Table 2: Hypothetical NBO Analysis of Key Interactions in 3-(Benzhydryloxy)propane-1,2-diol

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (C1-C2) | 2.5 |

| LP (O2) | σ* (C2-C3) | 2.1 |

| LP (O3) | σ* (C-H) | 1.8 |

| π (C=C) | π* (C=C) | 20.4 |

Note: This data is hypothetical and for illustrative purposes. O1, O2, and O3 represent the oxygen atoms of the ether and two hydroxyl groups, respectively.

Conformational Analysis and Energetics of 3-(Benzhydryloxy)propane-1,2-diol

The flexibility of 3-(benzhydryloxy)propane-1,2-diol allows it to adopt various spatial arrangements, or conformations, by rotation around its single bonds. Understanding the energetic landscape of these conformations is crucial for predicting its three-dimensional structure and biological activity.

Potential Energy Surface Mapping

A potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. For a complex molecule like 3-(benzhydryloxy)propane-1,2-diol, the PES would be multidimensional, with key degrees of freedom being the dihedral angles of the rotatable bonds, particularly the C-O and C-C bonds of the propane-1,2-diol backbone and the C-O bond of the benzhydryl group.

By systematically rotating these bonds and calculating the corresponding energy, a PES can be constructed. The low-energy regions on this surface correspond to stable conformations, while the high-energy regions represent transition states between these conformers.

Identification of Stable Conformers and Conformational Isomerism

The exploration of the potential energy surface would reveal several stable conformers for 3-(benzhydryloxy)propane-1,2-diol. The relative energies of these conformers determine their population at a given temperature. The primary sources of conformational isomerism are the rotations around the following bonds:

The C-O bond connecting the benzhydryl group to the propanediol moiety.

The C1-C2 and C2-C3 bonds of the propanediol backbone.

Different combinations of these dihedral angles will lead to a variety of conformers with distinct shapes and energies.

Table 3: Hypothetical Relative Energies of Stable Conformers of 3-(Benzhydryloxy)propane-1,2-diol

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-O) | Relative Energy (kcal/mol) |

| A | 180° (trans) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 180° (trans) | 1.2 |

| C | -60° (gauche) | 60° (gauche) | 2.5 |

Note: This data is hypothetical and for illustrative purposes.

Influence of Intramolecular Hydrogen Bonding on Conformation

A significant factor influencing the conformational preferences of 3-(benzhydryloxy)propane-1,2-diol is the potential for intramolecular hydrogen bonding. The two hydroxyl groups on the propanediol backbone can act as both hydrogen bond donors and acceptors.

A hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction creates a pseudo-five-membered ring, which can significantly stabilize certain conformations. Computational analysis would likely show that the conformers capable of forming this intramolecular hydrogen bond are among the most stable. The presence of this hydrogen bond would restrict the rotation around the C1-C2 bond, leading to a more rigid structure in that region of the molecule. NBO analysis would quantify the strength of this hydrogen bond by calculating the stabilization energy associated with the n(O) → σ*(O-H) interaction.

Prediction of Reactivity and Reaction Pathways for 3-(Benzhydryloxy)propane-1,2-diol

Computational approaches are instrumental in predicting the reactivity of 3-(benzhydryloxy)propane-1,2-diol. By modeling potential reaction pathways, it is possible to identify the most likely transformations this molecule will undergo. Key areas of reactivity for this compound include reactions involving the hydroxyl groups of the propane-1,2-diol moiety and potential cleavage of the ether linkage. Theoretical models can map out the energy landscapes of these reactions, identifying transition states and intermediates, which are crucial for understanding reaction kinetics and mechanisms.

DFT (Density Functional Theory) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of chemical reactions, including transition states and reaction intermediates. For 3-(benzhydryloxy)propane-1,2-diol, DFT calculations can be employed to predict the activation energies and reaction enthalpies for various potential transformations.

For instance, the oxidation of the primary and secondary alcohol groups in the diol moiety is a likely reaction. DFT can be used to model the reaction pathway of this oxidation with a given oxidizing agent. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is a key determinant of the reaction rate.

Another important reaction pathway to consider is the cleavage of the benzhydryl ether bond. This can occur under acidic or basic conditions. DFT calculations can elucidate the mechanism, for example, by modeling the protonation of the ether oxygen under acidic conditions, followed by nucleophilic attack. The relative energies of the intermediates and transition states would indicate the favorability of an SN1 versus an SN2 type mechanism. Experimental studies on the formation of benzhydryl ethers suggest that electron-donating groups on the benzhydryl moiety can stabilize a carbocation intermediate, favoring an SN1 pathway. yale.edu

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for two competing reaction pathways for 3-(benzhydryloxy)propane-1,2-diol.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Oxidation of primary -OH | 0.0 | +25.3 | -45.2 | 25.3 | -45.2 |

| Acid-catalyzed ether cleavage | 0.0 | +30.8 | -15.7 | 30.8 | -15.7 |

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 3-(benzhydryloxy)propane-1,2-diol, MD simulations are invaluable for understanding its conformational dynamics and the influence of the solvent environment on its structure and reactivity.

The propane-1,2-diol backbone of the molecule is flexible, with multiple rotatable bonds. This flexibility allows the molecule to adopt a variety of conformations in solution. MD simulations can track the time evolution of these conformations, identifying the most stable conformers and the energy barriers between them. The presence of intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational preferences, and MD simulations can quantify the extent and lifetime of these interactions. Studies on similar diols, like propane-1,2-diol, have shown that intramolecular hydrogen bonding plays a crucial role in their conformational equilibrium. nih.gov

Solvation effects are critical to understanding the reactivity of 3-(benzhydryloxy)propane-1,2-diol in different media. MD simulations explicitly model the interactions between the solute and a large number of solvent molecules. This allows for the investigation of how the solvent shell structure influences the accessibility of the reactive sites (the hydroxyl and ether groups). For example, in an aqueous environment, water molecules will form hydrogen bonds with the hydroxyl groups, which can affect their nucleophilicity and acidity. The benzhydryl group, being bulky and nonpolar, will also influence the local solvent structure. Research on the microsolvation of molecules in binary mixtures, such as propylene (B89431) glycol and water, demonstrates how the solvent composition can alter the local environment and, consequently, the solute's properties. acs.orgchemrxiv.org

The following table provides a hypothetical summary of results from an MD simulation, highlighting key conformational and solvation properties.

| Property | Value in Water | Value in Dichloromethane |

| Average Number of Intramolecular H-bonds | 0.65 | 1.23 |

| Predominant Dihedral Angle (O-C-C-O) | 65° (gauche) | 175° (anti) |

| Solvent Accessible Surface Area of Ether O (Ų) | 15.2 | 22.5 |

| Average Residence Time of Water at primary -OH (ps) | 35 | N/A |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

For reactions occurring in a complex environment, such as in a solvent or at an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful computational strategy. These approaches treat the chemically active region of the system with a high-level quantum mechanics method (like DFT), while the remainder of the system (e.g., the bulk solvent or the protein) is described using a more computationally efficient molecular mechanics force field.

In the context of 3-(benzhydryloxy)propane-1,2-diol, a QM/MM simulation could be used to model a reaction, such as its enzymatic degradation. The substrate and the key amino acid residues in the enzyme's active site would be included in the QM region, allowing for an accurate description of bond breaking and formation. The rest of the enzyme and the surrounding solvent would be treated with MM. This approach provides a balance between accuracy and computational cost, enabling the study of reaction mechanisms in a realistic biological environment. For example, QM/MM simulations have been successfully used to elucidate the mechanism of ether bond cleavage in enzymes. osti.gov

A QM/MM study could also provide a more accurate picture of solvation effects on reactivity compared to implicit solvent models used in pure DFT calculations. By explicitly including a number of solvent molecules in the QM region, the specific hydrogen bonding and electrostatic interactions that influence the transition state can be accurately modeled.

The table below illustrates the type of results that could be generated from a QM/MM study comparing a reaction in the gas phase versus in an aqueous solution.

| Parameter | Gas Phase (DFT) | Aqueous Solution (QM/MM) |

| Activation Free Energy (kcal/mol) | 32.1 | 28.5 |

| Reaction Free Energy (kcal/mol) | -12.4 | -15.8 |

| Charge on Ether Oxygen in Transition State (e) | -0.75 | -0.88 |

Role of 3 Benzhydryloxy Propane 1,2 Diol As a Synthetic Intermediate and Precursor

Derivatization Chemistry of the Hydroxyl Groups in 3-(Benzhydryloxy)propane-1,2-diol

The two hydroxyl groups of 3-(benzhydryloxy)propane-1,2-diol offer multiple avenues for derivatization, enabling the introduction of diverse functional groups and the construction of more complex structures.

Esterification of the hydroxyl groups in 3-(benzhydryloxy)propane-1,2-diol can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The relative reactivity of the primary and secondary hydroxyl groups can be exploited for selective functionalization. Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards esterification under kinetically controlled conditions.

Table 1: Hypothetical Esterification Reactions of 3-(Benzhydryloxy)propane-1,2-diol

| Acylating Agent | Catalyst | Expected Major Product |

| Acetyl chloride | Pyridine | 1-O-Acetyl-3-(benzhydryloxy)propane-1,2-diol |

| Acetic anhydride | DMAP | 1,2-Di-O-acetyl-3-(benzhydryloxy)propane |

| Benzoyl chloride | Triethylamine | 1-O-Benzoyl-3-(benzhydryloxy)propane-1,2-diol |

Note: This table is based on general principles of alcohol reactivity and has been created for illustrative purposes due to a lack of specific literature data for this compound.

The hydroxyl groups of 3-(benzhydryloxy)propane-1,2-diol can be selectively oxidized to afford carbonyl compounds. The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate. The secondary alcohol can be oxidized to a ketone.

Conversely, the diol can be derived from the reduction of a corresponding hydroxy ketone or an aldehyde. For instance, the reduction of 2-hydroxy-3-(benzhydryloxy)propanal would yield 3-(benzhydryloxy)propane-1,2-diol.

The vicinal diol arrangement in 3-(benzhydryloxy)propane-1,2-diol is ideal for the formation of cyclic derivatives, most notably acetals and ketals. Reaction with aldehydes or ketones in the presence of an acid catalyst will yield the corresponding 1,3-dioxolane (B20135) derivatives. This reaction is often used to protect the diol functionality during subsequent synthetic steps.

For example, reaction with acetone (B3395972) and an acid catalyst would form 2,2-dimethyl-4-((benzhydryloxy)methyl)-1,3-dioxolane. These cyclic structures can be readily cleaved under acidic aqueous conditions to regenerate the diol.

Utilization of 3-(Benzhydryloxy)propane-1,2-diol in Multistep Organic Synthesis

The ability to selectively functionalize the hydroxyl groups makes 3-(benzhydryloxy)propane-1,2-diol a useful building block in the synthesis of more elaborate molecules.

The benzhydryl-protected glycerol (B35011) scaffold can be incorporated into larger molecules through ether or ester linkages. The remaining hydroxyl groups can then be further manipulated or serve as points for chain extension. The bulky benzhydryl group can also impart specific conformational constraints on the resulting molecule.

3-(Benzhydryloxy)propane-1,2-diol can exist as two enantiomers, (R)- and (S)-3-(benzhydryloxy)propane-1,2-diol. These chiral building blocks are of significant interest in asymmetric synthesis. By starting with an enantiomerically pure form of the diol, chemists can introduce a defined stereocenter into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry is critical for activity. The benzhydryl ether provides a robust protecting group that is stable to a wide range of reaction conditions used in multistep synthesis, and it can be removed at a later stage, typically under hydrogenolysis conditions.

Analogues and Derivatives of 3-(Benzhydryloxy)propane-1,2-diol

The strategic modification of 3-(benzhydryloxy)propane-1,2-diol allows for the fine-tuning of its properties. These modifications can be broadly categorized into alterations of the benzhydryl moiety and changes to the glycerol backbone.

Systematic Modification of the Benzhydryl Moiety

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a key determinant of the molecule's steric and electronic properties. The benzhydryl ether can function as a protecting group for the primary hydroxyl of glycerol, a role for which it is well-suited due to its stability and selective removal under specific conditions like hydrogenolysis or acidic treatment. yale.edu The bulky nature of the benzhydryl group can also direct the stereochemical outcome of subsequent reactions. yale.edu

Table 1: Examples of Systematic Modifications of the Benzhydryl Moiety

| Substituent on Phenyl Ring(s) | Predicted Effect on Properties |

| 4,4'-Dimethoxy | Increased electron density, potentially enhancing the stability of a carbocation intermediate during ether formation. yale.edu |

| 4,4'-Difluoro | Electron-withdrawing, may influence the ease of cleavage of the benzhydryl ether. |

| 4,4'-Dimethyl | Electron-donating, similar to methoxy (B1213986) groups, can aid in the formation of a stable intermediate. yale.edu |

| 4-Chloro | Introduction of a halogen can provide a site for further functionalization and alters the electronic profile. acs.org |

These modifications are typically introduced by using the appropriately substituted benzhydrol in the initial etherification reaction with a suitable glycerol derivative.

Alteration of the Glycerol Backbone (e.g., chain length, substitution patterns)

The glycerol backbone of 3-(benzhydryloxy)propane-1,2-diol offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives. These alterations can include changing the length of the carbon chain or introducing different substitution patterns.

One common modification is the extension or shortening of the polyol chain. For example, replacing the propane-1,2-diol backbone with a butane-1,2,3-triol or an ethane-1,2-diol moiety would lead to analogues with different solubility and conformational properties. The synthesis of such analogues would involve starting from the corresponding polyol.

Furthermore, the remaining hydroxyl groups on the glycerol backbone are amenable to a wide array of chemical transformations. These include esterification, etherification, or replacement with other functional groups, leading to a vast number of potential derivatives with specific functionalities. For instance, the synthesis of polyether polyols with high primary hydroxyl content has been a subject of interest for polyurethane production. researchgate.net The principles of such syntheses can be applied to modify the diol part of 3-(benzhydryloxy)propane-1,2-diol.

Table 2: Examples of Alterations to the Glycerol Backbone

| Modification | Description | Potential Impact |

| Chain Extension | Replacing propane-1,2-diol with a longer chain polyol (e.g., butane-1,2,3,4-tetrol). | Alters polarity, viscosity, and spacing of functional groups. |

| Chain Shortening | Using ethylene (B1197577) glycol as the backbone. | Increases rigidity and alters solubility. |

| Esterification | Reaction of the diol with carboxylic acids or their derivatives. | Introduces ester functionalities, modifying polarity and reactivity. |

| Etherification | Further reaction of the diol with alkylating agents. | Increases lipophilicity and alters hydrogen bonding capacity. |

| Azide Introduction | Conversion of a hydroxyl group to an azide. | Provides a handle for click chemistry and the introduction of nitrogen-containing moieties. |

Synthetic Routes to Stereoisomeric and Diastereomeric Analogues

The central carbon of the glycerol backbone in 3-(benzhydryloxy)propane-1,2-diol is a prochiral center. This means that the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure stereoisomers is often crucial for applications in pharmaceuticals and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties. google.com

Several strategies can be employed to obtain stereoisomerically pure analogues:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, the synthesis can start from (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which are commercially available derivatives of glycerol with a defined stereochemistry at the C2 position. nih.gov The benzhydryl group can be introduced at the primary hydroxyl group, followed by the removal of the acetonide protecting group to yield the desired enantiomer of 3-(benzhydryloxy)propane-1,2-diol.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in the reaction. For example, asymmetric dihydroxylation of an allyl benzhydryl ether could, in principle, yield the desired chiral diol.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Chemoenzymatic approaches, using lipases for selective acylation of one enantiomer, have been successfully employed for the resolution of similar glycerol derivatives. researchgate.netrsc.org

The synthesis of diastereomeric analogues can be achieved by introducing an additional chiral center into the molecule, for example, by using a chiral, non-racemic substituent on the benzhydryl moiety or by reacting the diol with a chiral reagent. The stereoselective synthesis of 2-amino-1,3-diols from monoterpenes provides a precedent for creating multiple stereocenters in a controlled manner. beilstein-journals.org

Table 3: Synthetic Strategies for Stereoisomeric Analogues

| Strategy | Description | Key Reagents/Methods |

| Chiral Pool Synthesis | Starting from enantiomerically pure glycerol derivatives. | (R)- or (S)-solketal, subsequent deprotection. nih.gov |

| Asymmetric Dihydroxylation | Introduction of the diol functionality with controlled stereochemistry. | Sharpless asymmetric dihydroxylation of allyl benzhydryl ether. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer in a racemic mixture. | Lipases (e.g., from Candida antarctica). rsc.org |

Advanced Analytical Methodologies for Structural and Purity Assessment of 3 Benzhydryloxy Propane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-(benzhydryloxy)propane-1,2-diol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR Techniques (e.g., ¹H, ¹³C, DEPT) for Carbon and Proton Environments

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic framework of 3-(benzhydryloxy)propane-1,2-diol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(benzhydryloxy)propane-1,2-diol, the spectrum would be expected to show distinct signals for the aromatic protons of the benzhydryl group, the methine proton, and the methylene (B1212753) and hydroxyl protons of the propane-1,2-diol moiety. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their specific electronic and spatial environments. For instance, a ¹H NMR spectrum of a similar compound, 1,2-diphenylpropane-1,3-diol, in DMSO-d6 showed complex multiplets for the aromatic protons between δ 7.10 and 7.24 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Given the structure of 3-(benzhydryloxy)propane-1,2-diol, distinct signals would be anticipated for the carbons of the two phenyl rings, the benzhydryl methine carbon, and the three carbons of the propane-1,2-diol backbone. The chemical shifts of these carbons provide insight into their hybridization and bonding. For example, in a related structure, 1,2-diphenylpropane-1,3-diol, the carbon signals appeared in the range of δ 55.7 to 145.1 ppm in DMSO-d6. rsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This information is crucial for assigning the signals in the ¹³C NMR spectrum of 3-(benzhydryloxy)propane-1,2-diol, particularly for the aliphatic portion of the molecule.

| Technique | Information Gained | Expected Observations for 3-(benzhydryloxy)propane-1,2-diol |

| ¹H NMR | Number and environment of protons, proton-proton coupling. | Distinct signals for aromatic, methine, methylene, and hydroxyl protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Number of non-equivalent carbons. | Separate signals for aromatic, benzhydryl methine, and propanediol (B1597323) carbons. |

| DEPT | Differentiation of CH, CH₂, and CH₃ groups. | Confirmation of the presence of methine and methylene carbons in the aliphatic chain. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For 3-(benzhydryloxy)propane-1,2-diol, COSY would show cross-peaks between the methine proton and the adjacent methylene protons of the propanediol moiety, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is particularly useful for connecting the benzhydryl group to the propane-1,2-diol unit by showing correlations between the benzhydryl methine proton and the carbons of the propanediol backbone, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For 3-(benzhydryloxy)propane-1,2-diol, NOESY could help determine the relative orientation of the bulky benzhydryl group with respect to the propanediol chain.

| 2D NMR Technique | Correlation Type | Structural Information for 3-(benzhydryloxy)propane-1,2-diol |

| COSY | ¹H-¹H | Confirms the sequence of protons in the propane-1,2-diol chain. sdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals based on direct attachment to known protons. sdsu.edu |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes the connectivity between the benzhydryl and propanediol moieties. sdsu.edu |

| NOESY | ¹H-¹H (through space) | Provides insights into the 3D structure and stereochemistry. |

Advanced NMR Experiments for Conformational and Dynamic Studies (e.g., variable temperature NMR)

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of 3-(benzhydryloxy)propane-1,2-diol. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to processes such as bond rotation and conformational exchange. This can be particularly insightful for understanding the rotational freedom around the C-O-C ether linkage and the conformational preferences of the flexible propanediol chain.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of 3-(benzhydryloxy)propane-1,2-diol and for obtaining structural information through the analysis of its fragmentation patterns.

Soft Ionization Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Ion Detection

Soft ionization techniques are crucial for analyzing intact molecules like 3-(benzhydryloxy)propane-1,2-diol without causing significant fragmentation.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a gentle ionization method that is well-suited for polar molecules. In the context of 3-(benzhydryloxy)propane-1,2-diol, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ or adducts with ions such as sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the accurate determination of the molecular weight.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is another soft ionization technique, often used for larger or less polar molecules. While ESI-MS is generally more common for a molecule of this size and polarity, MALDI-TOF could also be employed to confirm its molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion from a soft ionization source) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. For 3-(benzhydryloxy)propane-1,2-diol, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the cleavage of the ether bond, leading to the formation of a stable benzhydryl cation and a fragment corresponding to the propanediol moiety. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

| MS Technique | Principle | Application to 3-(benzhydryloxy)propane-1,2-diol |

| ESI-MS | Soft ionization by creating a fine spray of charged droplets. | Accurate molecular weight determination through the detection of [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions. |

| MALDI-TOF | Laser-induced desorption and ionization from a matrix. | Alternative method for molecular weight confirmation. |

| MS/MS | Fragmentation of selected ions. | Structural elucidation by analyzing the fragmentation pattern, confirming the presence of the benzhydryl and propane-1,2-diol substructures. |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the various functional groups within the 3-(benzhydryloxy)propane-1,2-diol molecule. By measuring the interaction of the molecule with electromagnetic radiation, these methods provide a molecular fingerprint. The vibrational modes of the molecule's constituent bonds correspond to specific energy absorptions (in IR) or scattering shifts (in Raman), allowing for a detailed structural elucidation.

The key functional groups in 3-(benzhydryloxy)propane-1,2-diol and their expected spectral signatures are:

Hydroxyl (-OH) groups: The two hydroxyl groups of the diol moiety give rise to a prominent, broad absorption band in the IR spectrum, typically in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In Raman spectroscopy, the O-H stretching vibration is generally weak.

Ether (C-O-C) linkage: The ether linkage, which connects the benzhydryl group to the propane-1,2-diol backbone, is characterized by a strong C-O stretching absorption in the IR spectrum, usually found in the 1250-1050 cm⁻¹ region.

Aromatic Rings (Benzene): The two phenyl rings of the benzhydryl group produce several characteristic signals. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the rings cause a series of sharp absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also prominent in the 900-675 cm⁻¹ range, and their pattern can provide information about the substitution on the benzene (B151609) rings.

Aliphatic Chains (-CH, -CH₂): The aliphatic C-H stretching vibrations from the propane (B168953) backbone are observed in the 3000-2850 cm⁻¹ region of the IR spectrum. Bending vibrations for these groups appear in the 1470-1350 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is advantageous. While the O-H and C-O stretches are strong in the IR spectrum, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum, providing a more complete picture of the molecular structure.

Table 1: Expected Infrared (IR) and Raman Bands for 3-(Benzhydryloxy)propane-1,2-diol

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600 - 3200 | Weak | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1500, 1450 | Strong | Medium to Strong |

| Aliphatic C-H | Bending (Scissoring/Bending) | 1470 - 1350 | 1470 - 1350 | Medium |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1050 | Weak | Strong (IR) |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Medium | Strong (IR) |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for assessing the purity of 3-(benzhydryloxy)propane-1,2-diol and for isolating it from reaction mixtures or impurities. The choice of chromatographic technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, thermally labile compounds like 3-(benzhydryloxy)propane-1,2-diol. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. Purity levels of >95% for this compound are commonly determined by HPLC. lgcstandards.comlgcstandards.com

Method development for this compound typically involves reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Key Optimization Parameters:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice due to its strong hydrophobic retention, which is effective for the non-polar benzhydryl portion of the molecule.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute more hydrophobic compounds. Buffers (e.g., phosphate (B84403) or acetate) may be added to control the pH and improve peak shape, especially for any acidic or basic impurities.

Detector: Due to the presence of the benzhydryl group, the compound exhibits strong UV absorbance. A UV detector set at a wavelength between 220 and 260 nm is highly effective. For impurities that lack a chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. internationaljournalssrg.org

Flow Rate and Temperature: Typical flow rates range from 0.8 to 1.5 mL/min. Column temperature is usually controlled (e.g., at 25-40 °C) to ensure reproducible retention times.

Table 2: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the hydrophobic benzhydryl moiety. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 50% B to 95% B over 20 min | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducibility of retention times. |

| Detector | UV at 254 nm | The aromatic rings provide strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of 3-(benzhydryloxy)propane-1,2-diol by Gas Chromatography (GC) is challenging due to its high boiling point and the presence of polar hydroxyl groups, which can lead to poor peak shape and thermal degradation in the hot injector and column. Therefore, a derivatization step is typically required to convert the diol into a more volatile and thermally stable derivative.

A common derivatization strategy for hydroxyl groups is silylation, where the active hydrogens of the -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated ether is much more volatile and less polar, making it amenable to GC analysis.

Once derivatized, the compound can be analyzed using a standard GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is particularly powerful as it provides both retention time data and mass spectral information, which can be used to confirm the identity of the derivatized compound and any impurities. yale.eduoiv.int

Table 3: Typical GC Method for Analysis of Silylated 3-(Benzhydryloxy)propane-1,2-diol

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | FID or MS |

| Detector Temperature | 310 °C (FID) or MS Transfer Line at 290 °C |

The 3-(benzhydryloxy)propane-1,2-diol molecule possesses a stereocenter at the C-2 position of the propane backbone, meaning it can exist as two enantiomers: (R)- and (S)-3-(benzhydryloxy)propane-1,2-diol. For applications where stereochemistry is critical, it is essential to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.).

Chiral chromatography is the most effective method for this separation. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development Considerations:

Chiral Stationary Phase: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often successful in separating a wide range of chiral compounds, including those with hydroxyl groups. Examples include columns with phases like cellulose tris(3,5-dimethylphenylcarbamate).

Mobile Phase: The choice of mobile phase significantly affects the separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) are typically used. The alcohol acts as a polar modifier, and its concentration is a key parameter for optimizing the separation.

Derivatization: In some cases, derivatization of the hydroxyl groups can enhance the chiral recognition on the CSP and improve the separation. However, direct separation of the diol is often possible.

Detection: A UV detector is generally suitable due to the benzhydryl chromophore.

While chiral HPLC is the most common approach, other techniques like chiral GC (after derivatization) or capillary electrophoresis with chiral selectors (such as cyclodextrins) can also be employed for enantiomeric separation. sigmaaldrich.com

Table 4: Potential Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temp. | 25 °C |

| Detector | UV at 230 nm |

Future Research Directions and Unexplored Avenues for 3 Benzhydryloxy Propane 1,2 Diol Research

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 3-(benzhydryloxy)propane-1,2-diol is of paramount importance for its application in the preparation of chiral pharmaceuticals and other fine chemicals. Current research trajectories are focused on developing more efficient and selective stereoselective synthetic methods.

One promising approach involves the asymmetric dihydroxylation of allyl benzhydryl ether. This reaction, typically catalyzed by osmium tetroxide in the presence of a chiral ligand, can be optimized to yield high enantiomeric excess of the desired diol. Future work will likely focus on the development of novel, more robust, and recyclable chiral ligands to improve the economic viability and environmental footprint of this process.

Another area of active research is the kinetic resolution of racemic 3-(benzhydryloxy)propane-1,2-diol. This can be achieved through enzymatic or chemo-catalytic methods. For instance, lipases are known to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the two. Future research will aim to discover or engineer enzymes with higher selectivity and broader substrate scope for this transformation.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Asymmetric Dihydroxylation | Osmium tetroxide with novel chiral ligands | High enantioselectivity, direct conversion of the olefin |

| Enzymatic Kinetic Resolution | Lipases, Esterases | High selectivity, mild reaction conditions, environmentally benign |

| Chemo-catalytic Kinetic Resolution | Chiral metal complexes | Potentially faster reaction rates, broader substrate scope |

Exploration of Unconventional Reaction Conditions and Catalytic Systems

Moving beyond traditional synthetic methods, the exploration of unconventional reaction conditions and novel catalytic systems is expected to provide new avenues for the synthesis and transformation of 3-(benzhydryloxy)propane-1,2-diol.

The use of microwave irradiation, for example, has the potential to significantly accelerate reaction rates and improve yields in the synthesis of this diol. The focused heating effect of microwaves can lead to more efficient energy transfer and can sometimes alter reaction pathways, leading to different product distributions compared to conventional heating.

Furthermore, the development of novel catalytic systems is a key research direction. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and unique electronic properties, potentially leading to enhanced catalytic activity and selectivity. Additionally, the exploration of photoredox catalysis could enable new, previously inaccessible transformations of 3-(benzhydryloxy)propane-1,2-diol under mild conditions.

Advanced Theoretical Studies on Reactivity and Selectivity Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced theoretical studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the reaction mechanisms, transition states, and factors governing the reactivity and selectivity of reactions involving 3-(benzhydryloxy)propane-1,2-diol.

These theoretical models can be used to predict the most likely outcomes of a reaction under different conditions, thereby guiding experimental work and reducing the need for extensive trial-and-error optimization. For instance, DFT calculations can be employed to understand the binding of different chiral ligands to a metal catalyst in the asymmetric dihydroxylation of allyl benzhydryl ether, helping to rationalize the observed stereoselectivity and to design more effective ligands.

Integration of Automated Synthesis and Machine Learning in Reaction Discovery

The convergence of automated synthesis platforms and machine learning algorithms is set to revolutionize chemical research. In the context of 3-(benzhydryloxy)propane-1,2-diol, these technologies can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates.

Automated systems can perform reactions in a high-throughput manner, generating vast amounts of data. This data can then be fed into machine learning models to identify patterns and correlations that may not be apparent to human researchers. This can lead to the discovery of novel and unexpected reaction pathways and the optimization of existing ones with unprecedented speed and efficiency.